molecular formula C17H30N4O B5689962 N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine

N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine

Cat. No.: B5689962
M. Wt: 306.4 g/mol
InChI Key: YZHYUVWWEHJCFI-UHFFFAOYSA-N
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Description

N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine is a complex organic compound that features a unique combination of a cyclopropylmethyl group, an oxadiazole ring, and a pentamethylpiperidinyl moiety

Properties

IUPAC Name

N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O/c1-16(2)9-13(10-17(3,4)20-16)21(5)11-15-18-14(19-22-15)8-12-6-7-12/h12-13,20H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHYUVWWEHJCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N(C)CC2=NC(=NO2)CC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the introduction of the cyclopropylmethyl group. Common reagents used in these steps include amidoximes, cyclopropylmethyl halides, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyclopropylmethyl group or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may find applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and molecular interactions would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and piperidine-based molecules. Examples include:

    N-cyclopropylmethyl-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and cyclopropylmethyl group but may differ in other substituents.

    Pentamethylpiperidine derivatives: These compounds feature the pentamethylpiperidine moiety but may have different functional groups attached.

Uniqueness

What sets N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine apart is the specific combination of functional groups, which may confer unique chemical and biological properties

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